molecular formula C21H22N4O3 B2593324 4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one CAS No. 882000-12-6

4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2593324
CAS No.: 882000-12-6
M. Wt: 378.432
InChI Key: GSJDDBAZTFDDES-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a piperidine ring, a nitrophenyl group, and a dihydrophthalazinone moiety.

Preparation Methods

The synthesis of 4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the formation of the dihydrophthalazinone ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The piperidine ring is known to interact with various biological receptors, potentially leading to therapeutic effects. The nitrophenyl group may contribute to its antimicrobial and anticancer activities by generating reactive oxygen species or interfering with cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one include:

    2-(1-Methylpiperidin-4-yl)ethanamine: Another piperidine derivative with different substituents.

    This compound: A closely related compound with slight variations in its structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(2-ethylpiperidin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-15-7-5-6-12-24(15)18-11-10-14(13-19(18)25(27)28)20-16-8-3-4-9-17(16)21(26)23-22-20/h3-4,8-11,13,15H,2,5-7,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJDDBAZTFDDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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